rac-(1R,5R)-bicyclo[3.2.0]heptan-2-amine
Description
Historical Context of Bicyclic Systems in Chemical Synthesis
Bicyclic compounds, organic molecules featuring two fused rings, have long been a subject of fascination and study in organic chemistry. fiveable.me Their prevalence in a vast array of natural products, including terpenes, steroids, and alkaloids, underscores their biological relevance and has historically driven efforts to understand their synthesis and reactivity. fiveable.me Molecules like camphor, a bicyclo[2.2.1]heptane derivative, and various steroids have been known for centuries and were pivotal in the development of structural theory and stereochemistry. masterorganicchemistry.com
The study of bicyclic systems has often been at the forefront of understanding chemical principles, such as ring strain, as exemplified by the pioneering work on highly strained molecules like bicyclo[1.1.1]pentane. masterorganicchemistry.com Early synthetic efforts were often aimed at the total synthesis of complex natural products containing these frameworks, which in turn spurred the development of new synthetic reactions and strategies. rsc.orgacs.org The classification of bicyclic compounds into fused, bridged, and spiro systems provided a systematic way to understand their diverse geometries and properties. masterorganicchemistry.com This foundational knowledge set the stage for the targeted design and synthesis of novel bicyclic scaffolds for various applications.
Significance of the Bicyclo[3.2.0]heptane Scaffold in Synthetic Methodology
The bicyclo[3.2.0]heptane scaffold holds a special place in modern synthetic and medicinal chemistry. Its rigid, three-dimensional structure makes it a valuable building block for creating structurally complex and diverse molecules. rsc.orgrsc.org This defined spatial arrangement is highly sought after in drug discovery, where molecular shape is crucial for selective binding to biological targets like proteins and receptors. rsc.orgrsc.org Consequently, bicyclic frameworks are often considered "privileged structures" because they can serve as a core for ligands binding to multiple receptors. acs.org
The synthesis of the bicyclo[3.2.0]heptane core is most commonly achieved through intramolecular [2+2] cycloaddition reactions. rsc.org This method, particularly photocycloaddition, has been extensively studied and offers a direct route to the fused four- and five-membered ring system. acs.orgmdpi.comnih.gov Various catalysts and conditions have been developed to control the stereoselectivity of this transformation. Recent advancements include the use of visible-light-induced, copper-catalyzed cycloadditions, which provide high yields and diastereoselectivity under mild conditions. acs.orgacs.org Other innovative methods involve palladium-catalyzed C–H activation and C–C cleavage of bicyclo[1.1.1]pentane derivatives to generate functionalized bicyclo[3.2.0]heptane lactones. rsc.orgrsc.org
| Synthetic Method | Description | Key Features | Reference |
|---|---|---|---|
| Intramolecular [2+2] Photocycloaddition | A photochemical reaction where a molecule containing two alkene moieties undergoes an intramolecular cyclization to form the bicyclo[3.2.0]heptane core. | Direct formation of the fused ring system; can be catalyzed by transition metals (e.g., copper) or promoted by sensitizers. | acs.orgmdpi.comnih.govacs.org |
| Palladium-Catalyzed C–H Activation/C–C Cleavage | A diastereoselective method to access bicyclo[3.2.0]heptane lactones from bicyclo[1.1.1]pentane carboxylic acids. | Utilizes a palladium catalyst and specific ligands to achieve high selectivity and access to previously inaccessible substitution patterns. | rsc.orgrsc.orgrsc.org |
| Dichloroketene (B1203229) Addition to Cyclopentene (B43876) | A two-step process involving the [2+2] cycloaddition of dichloroketene to cyclopentene, followed by reductive dechlorination to yield the parent bicyclo[3.2.0]heptan-6-one. | Provides a versatile ketone intermediate for further functionalization. | |
| Dearomatization Strategy | A method for constructing 2-azabicyclo[3.2.0]heptane motifs from nitroarenes. | Allows for the synthesis of nitrogen-containing bicyclic systems. | rsc.org |
Overview of Key Academic Research Areas Pertaining to the rac-(1R,5R)-bicyclo[3.2.0]heptan-2-amine Core
While specific research literature on this compound is not extensively published, the academic interest in this core structure can be inferred from studies on closely related analogues. The primary areas of investigation focus on medicinal chemistry, leveraging the scaffold's unique three-dimensional properties.
One of the most prominent research areas is the development of novel ligands for neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs). A series of 3,6-diazabicyclo[3.2.0]heptane derivatives have been synthesized and evaluated for their binding affinity and agonist activity at the α4β2 nAChR subtype, a key target for analgesic drug discovery. lookchem.com These studies have shown that the stereochemistry of the bicyclic core, including the (1R,5R) configuration, plays a crucial role in receptor selectivity and potency. lookchem.com
Another significant application is in the development of new antibacterial agents. Researchers have incorporated the 3-azabicyclo[3.2.0]heptane skeleton into fluoroquinolone structures, leading to novel compounds with enhanced activity against Gram-positive bacteria like Streptococcus pneumoniae and Staphylococcus aureus. taltech.ee Furthermore, other functionalized bicyclo[3.2.0]heptanone derivatives have been synthesized and tested for their anti-proliferative activities against cancer cell lines, demonstrating potential applications in oncology. The this compound core, as a primary amine, serves as a versatile building block for accessing these and other potentially bioactive molecules. smolecule.com
| Research Area | Application of Bicyclo[3.2.0]heptane Core | Example Compound Class | Significance | Reference |
|---|---|---|---|---|
| Neuroscience / Analgesia | Development of ligands for nicotinic acetylcholine receptors (nAChRs). | 3,6-Diazabicyclo[3.2.0]heptanes | Potential for novel pain relief therapeutics with improved side-effect profiles. Stereochemistry is critical for subtype selectivity. | lookchem.com |
| Antibacterial Agents | Modification of existing antibiotics like fluoroquinolones. | Azabicyclo[3.2.0]heptane-fluoroquinolone hybrids | Improved efficacy against Gram-positive bacteria, addressing antibiotic resistance. | taltech.ee |
| Oncology | Synthesis of compounds with anti-proliferative activity. | (E)-7-Arylidene-5-(hydroxy(aryl)methyl)bicyclo[3.2.0]heptan-6-ones | Discovery of new molecular scaffolds for developing anticancer drugs. | |
| Asymmetric Synthesis | Use as a chiral building block for complex molecules. | Aminobicyclo[3.2.0]heptane carboxylic acids | The defined stereocenters are valuable for constructing enantiomerically pure target molecules. | smolecule.com |
Structure
2D Structure
Properties
Molecular Formula |
C7H13N |
|---|---|
Molecular Weight |
111.18 g/mol |
IUPAC Name |
(1S,5S)-bicyclo[3.2.0]heptan-2-amine |
InChI |
InChI=1S/C7H13N/c8-7-4-2-5-1-3-6(5)7/h5-7H,1-4,8H2/t5-,6-,7?/m0/s1 |
InChI Key |
BDTYDKAOLDKOBQ-WABBHOIFSA-N |
Isomeric SMILES |
C1C[C@H]2[C@@H]1CCC2N |
Canonical SMILES |
C1CC2C1CCC2N |
Origin of Product |
United States |
Ii. Advanced Synthetic Methodologies for the Rac 1r,5r Bicyclo 3.2.0 Heptan 2 Amine Core and Its Derivatives
Photochemical and Thermal Cycloaddition Strategies
Photochemical [2+2] cycloaddition reactions represent one of the most direct and powerful methods for the formation of the cyclobutane (B1203170) ring integral to the bicyclo[3.2.0]heptane system. nih.govrsc.orgrsc.org These reactions can be performed in both an intramolecular and intermolecular fashion, offering versatile pathways to the target scaffold.
Intramolecular [2+2] photocycloaddition is a highly effective strategy for constructing the bicyclo[3.2.0]heptane core, often proceeding with high stereoselectivity due to the conformational constraints of the tethered diene substrate. researchgate.netnih.gov
Recent advancements include the use of visible light and cost-effective catalysts. For instance, a copper/BINAP complex has been successfully employed to facilitate the intramolecular [2+2] cycloaddition of dienes under visible light irradiation. acs.orgacs.org This method provides the bicyclo[3.2.0]heptane products in high yields (up to 98%) and with excellent diastereoselectivity (>20:1 dr). acs.orgacs.org The proposed mechanism involves the formation of a diradical intermediate which undergoes recombination to form the bicyclic product. acs.org
Organophotoredox catalysis has also emerged as a potent tool. The stereoselective synthesis of bicyclo[3.2.0]heptanes has been achieved via an anion radical [2+2] photocycloaddition of aryl bis-enone derivatives. mdpi.comresearchgate.net Utilizing chiral oxazolidinone auxiliaries attached to the substrates, this method, mediated by Eosin Y and promoted by LiBr under green light, yields enantioenriched, highly substituted bicyclo[3.2.0]heptanes. mdpi.comresearchgate.net Experimental and computational studies confirm that the reaction proceeds through a syn-closure pathway, favoring the formation of cis-anti products. mdpi.com
Furthermore, carbohydrate templates have been used to control the stereochemical outcome of intramolecular [2+2] photocycloadditions. nih.gov The photocycloaddition of alkenes tethered to a furanose sugar, under both copper(I)-catalyzed and sensitized conditions, leads to the formation of enantiopure bicyclo[3.2.0]heptanes. nih.gov Interestingly, these reactions yield the thermodynamically less stable cis-syn-cis tricyclic adducts, a result attributed to steric influences from the template. nih.gov
| Catalyst/Mediator | Substrate Type | Key Features | Yield | Diastereoselectivity (dr) | Source |
|---|---|---|---|---|---|
| Copper/BINAP complex | Linear Dienes | Visible light irradiation, cost-effective | Up to 98% | >20:1 | acs.orgacs.org |
| Eosin Y / LiBr | Aryl bis-enones with chiral auxiliaries | Organophotoredox catalysis, enantioselective | Not specified | Cis-anti products favored | mdpi.comresearchgate.net |
| Cu(I) triflate / Sensitizer | Dienes on a carbohydrate template | Enantiopure products, formation of less stable isomer | Not specified | Stereospecific | nih.gov |
Intermolecular [2+2] photocycloadditions offer a convergent approach to the bicyclo[3.2.0]heptane framework, bringing together two separate components. A study involving 4-hydroxycyclopent-2-enone derivatives and various alkenes showed that intermolecular reactions yield the target bicyclic structures in reasonable yields. researchgate.net However, these reactions typically produce a mixture of exo and endo adducts, with the product ratio showing little dependence on the steric bulk of the reactants or the reaction conditions. researchgate.net
The Paternò–Büchi reaction, a [2+2] photocycloaddition between a carbonyl group and an alkene, has been adapted for the synthesis of related oxetane-fused systems. More recently, visible-light-mediated energy transfer has been used to engage 2-isoxazoline-3-carboxylates in intermolecular, regioselective aza-[2+2] cycloadditions with alkenes. nih.govrsc.org This method has been applied to on-DNA synthesis, creating libraries of structurally complex 2-oxa-1-azabicyclo[3.2.0]heptanes for drug discovery. nih.govrsc.org The reaction proceeds under mild conditions using an iridium photocatalyst and is compatible with the sensitive DNA tag. rsc.org
| Reactant 1 Type | Reactant 2 Type | Key Features | Yield | Stereoselectivity | Source |
|---|---|---|---|---|---|
| 4-Hydroxycyclopent-2-enone derivatives | Various alkenes | Forms functionalized bicyclo[3.2.0]heptanes | Reasonable | Mixture of exo and endo adducts | researchgate.net |
| DNA-conjugated alkenes | 2-Isoxazoline-3-carboxylates | On-DNA synthesis for libraries, visible light | 39-62% | Regioselective | rsc.org |
| N-protected 3-pyrroline | Maleic anhydride | Formation of 3-azabicyclo[3.2.0]heptane skeleton | Up to 43% | Exo diastereomer only | taltech.ee |
Achieving high levels of stereocontrol in the solution phase can be challenging. Crystalline-state reactions, or solid-state reactions, offer a powerful alternative by pre-organizing reactant molecules in a well-defined spatial arrangement. researchgate.net This supramolecular assembly can lead to exceptional control over product regiochemistry and stereochemistry. researchgate.net
A system has been designed to undergo two distinct and orthogonal cycloaddition reactions, a [2+2] and a [4+4], simultaneously within a single crystalline solid. researchgate.net Through controlled supramolecular self-assembly of two different molecules, the reactive moieties are positioned optimally for the desired reaction upon UV irradiation. This method achieves regiospecific and stereospecific formation of the products in high yield, a result not obtainable in solution-phase reactions which produce a mixture of isomers in low yield. researchgate.net This highlights the potential of supramolecular design to dictate reaction pathways and achieve high fidelity in the synthesis of complex architectures like the bicyclo[3.2.0]heptane core. researchgate.net
Metal-Catalyzed and Transition Metal-Mediated Syntheses
Transition metal catalysis provides a diverse and powerful toolkit for synthesizing the bicyclo[3.2.0]heptane core through mechanisms distinct from traditional cycloadditions, such as C-H activation, C-C bond cleavage, and cycloisomerization.
Palladium catalysis has been instrumental in developing novel strategies for constructing bicyclic systems. A diastereoselective method has been reported for the synthesis of bicyclo[3.2.0]heptane lactones starting from bicyclo[1.1.1]pentane carboxylic acids. nih.govrsc.orgrsc.orgresearchgate.net This transformation proceeds through a cascade involving palladium-catalyzed C(sp³)–H activation and subsequent C–C bond cleavage. nih.govrsc.orgrsc.org
The choice of ligand is critical for directing the reaction pathway. By employing a mono-N-protected amino acid (MPAA) ligand like Ac-l-Val-OH, all-syn arylated bicyclo[3.2.0]heptane lactones can be synthesized. nih.govresearchgate.net Conversely, switching to a pyridone-amine ligand in the absence of an arylating agent leads to the formation of non-arylated bicyclo[3.2.0]heptane lactones. nih.govrsc.org These lactone products serve as versatile intermediates for a range of functionalized cyclobutane and oxobicyclo[3.2.0]heptane derivatives. nih.govrsc.org In a different approach, the bicyclo[3.2.0]heptane core has also been accessed through the selective C-C bond cleavage of a strained tricyclo[3.2.1.0³'⁶]octane scaffold. nih.gov
| Starting Material | Ligand | Product Type | Key Process | Source |
|---|---|---|---|---|
| Bicyclo[1.1.1]pentane carboxylic acids | MPAA (e.g., Ac-l-Val-OH) | All-syn arylated lactones | C–H activation / C–C cleavage | nih.gov |
| Bicyclo[1.1.1]pentane carboxylic acids | Pyridone-amine | Non-arylated lactones | C–H activation / C–C cleavage | nih.govrsc.org |
Gold and ruthenium catalysts, known for their unique reactivity with alkynes and allenes, enable powerful cycloisomerization reactions to form the bicyclo[3.2.0]heptane skeleton.
Gold Catalysis: Cationic gold(I) complexes are particularly effective in catalyzing the cycloisomerization of enynes. acs.orgresearchgate.net The reaction of N-allyl-2-(2′-arylethyne-2-yl)amides or allylic 2-alkynoates in the presence of a catalyst like [Ph₃PAu]⁺ results in the formation of bicyclo[3.2.0]hept-6-en-2-ones under mild conditions. acs.org DFT computational studies suggest a stepwise mechanism involving a 6-endo-dig cyclization followed by a skeletal rearrangement. acs.org Another gold-catalyzed process involves the cycloisomerization of 1,6-diyne esters, which can be selectively guided to produce bicyclo[3.2.0]hepta-1,5-dienes by tuning the ligand and substrate. nih.gov This specific outcome is achieved using a [MeCNAu(JohnPhos)]⁺ catalyst and a vinyl-substituted ester, proceeding via a 1,3-acyloxy migration, 5-exo-dig cyclization, and a Prins-type [2+2]-cycloaddition. nih.gov
Ruthenium Catalysis: Ruthenium catalysts have also proven effective for constructing the bicyclo[3.2.0]heptane core. For example, the complex RuH₂Cl₂(PiPr₃)₂ catalyzes the [2+2]-cyclization of allenenes to yield bicyclo[3.2.0]heptane derivatives with complete diastereoselectivity. taltech.ee Furthermore, a ruthenium-catalyzed electrochemical dehydrogenative annulation of imidazoles with alkynes has been developed. nih.gov Mechanistic studies identified a novel azaruthena(II)-bicyclo[3.2.0]heptadiene as a key intermediate in this transformation, providing new insights into C-H activation mechanisms. nih.gov
| Metal Catalyst | Substrate Type | Product | Key Features | Source |
|---|---|---|---|---|
| Cationic Gold(I) | 1,6-Enynes | Bicyclo[3.2.0]hept-6-en-2-ones | Mild conditions, skeletal rearrangement | acs.org |
| Cationic Gold(I) | 1,6-Diyne esters | Bicyclo[3.2.0]hepta-1,5-dienes | Ligand and substrate control | nih.gov |
| Ruthenium | Allenenes | Bicyclo[3.2.0]heptane derivatives | High diastereoselectivity | taltech.ee |
| Ruthenium | Imidazoles + Alkynes | N-fused bicyclics | Electrochemical, novel intermediate | nih.gov |
Iridium-Catalyzed Asymmetric Allylic Amination for Chiral Intermediate Formation
Iridium-catalyzed asymmetric allylic amination has emerged as a powerful tool for the enantioselective synthesis of chiral amines, which can serve as crucial intermediates in the synthesis of bicyclo[3.2.0]heptane derivatives. taltech.ee This methodology is particularly valued for its ability to generate branched, chiral products from readily available linear allylic substrates with high degrees of regioselectivity and enantioselectivity. nih.gov
A key application of this method in the context of bicyclo[3.2.0]heptane synthesis involves the formation of chiral enyne intermediates. These intermediates, upon subsequent cyclization, yield the desired bicyclic core. For instance, enantiopure enynes can be subjected to a PtCl₂-catalyzed cyclization to afford azabicyclo[3.2.0]heptanes, with the stereochemistry established in the initial iridium-catalyzed amination step being effectively transferred to the final product. taltech.ee
Table 1: Key Features of Iridium-Catalyzed Asymmetric Allylic Amination
| Feature | Description |
|---|---|
| Catalyst System | Typically involves an iridium precursor and a chiral ligand (e.g., phosphoramidite). taltech.eenih.gov |
| Substrates | Linear allylic esters or carbonates are common electrophiles. nih.govpkusz.edu.cn |
| Nucleophiles | A wide range of nitrogen nucleophiles can be employed. nih.gov |
| Key Advantage | High enantioselectivity (often 92-99% ee) and regioselectivity in forming branched products. taltech.ee |
| Application | Synthesis of chiral enyne precursors for subsequent cyclization to bicyclo[3.2.0]heptane systems. taltech.ee |
Lewis Acid-Catalyzed [2+2] Cycloadditions
Lewis acid-catalyzed [2+2] cycloaddition reactions represent a cornerstone in the synthesis of cyclobutane rings, which form an integral part of the bicyclo[3.2.0]heptane skeleton. taltech.ee These reactions offer a direct and efficient route to the bicyclic core by uniting two unsaturated components. The use of a Lewis acid catalyst is often crucial for activating one of the reaction partners, thereby facilitating the cycloaddition process under milder conditions than purely thermal or photochemical methods. acs.org
A variety of Lewis acids can be employed, with their choice often influencing the efficiency and stereoselectivity of the reaction. Chiral Lewis acids have been developed to effect enantioselective [2+2] cycloadditions, providing access to optically active bicyclo[3.2.0]heptane derivatives. acs.org For instance, chiral oxazaborolidine-AlBr₃ complexes have been shown to catalyze the reaction between vinyl ethers and acrylates with excellent yields and high enantioselectivities. acs.org
The substrates for these cycloadditions can be diverse, including alkenes, alkynes, and allenes, allowing for the introduction of various functionalities into the resulting bicyclic product. taltech.ee The intramolecular variant of this reaction, where the two reacting π-systems are tethered together, is a particularly powerful strategy for constructing the fused bicyclo[3.2.0]heptane ring system.
Table 2: Examples of Lewis Acid-Catalyzed [2+2] Cycloadditions for Bicyclic Systems
| Catalyst System | Reactants | Product Type | Key Features |
|---|---|---|---|
| Chiral oxazaborolidine-AlBr₃ | Vinyl ether and trifluoroethyl acrylate | Chiral cyclobutane | High yield and enantioselectivity. acs.org |
| Al(OTf)₃ | Bicyclobutane ketone and silyl (B83357) dienol ether | Bicyclo[4.1.1]octane | Formal [4+2] cycloaddition under mild conditions. nih.gov |
| PtCl₂ | Enynes | Azabicyclo[3.2.0]heptane | Intramolecular cyclization. taltech.ee |
Amine/Transition Metal Co-Catalysis in Carbocyclization Cascades
The combination of amine organocatalysis and transition metal catalysis has unlocked novel and efficient pathways for the construction of complex carbocyclic frameworks, including the bicyclo[3.2.0]heptane skeleton. researchgate.netarmandocordova.com This dual catalytic approach allows for the synergistic activation of different functionalities within the same reaction vessel, leading to powerful cascade transformations. europa.eu
In a typical scenario, a chiral amine catalyst activates a carbonyl compound, such as an α,β-unsaturated aldehyde, through the formation of a nucleophilic enamine or a LUMO-lowering iminium ion intermediate. researchgate.neteuropa.eu Simultaneously, a transition metal catalyst, often palladium-based, activates another reaction partner, such as an allene (B1206475) or an alkyne. researchgate.neteuropa.eu The subsequent reaction between these activated species can trigger a cascade of bond-forming events, culminating in the formation of the desired carbocycle.
An interesting aspect of this co-catalytic system is the potential for "off-cycle" catalyst cooperativity. diva-portal.org Studies have shown that the dual catalysts can lead to the formation of stable bicyclo[3.2.0]heptane species that may limit the formation of the intended carbocyclic product. diva-portal.org Understanding these off-cycle pathways is crucial for optimizing the reaction conditions to favor the desired product. This cooperative catalysis has been successfully applied to enantioselective Michael/carbocyclization cascade reactions, providing access to polysubstituted bicyclo[3.2.0]heptanes. diva-portal.org
Alternative Cyclization and Rearrangement Pathways
Beyond traditional cycloaddition strategies, a number of alternative cyclization and rearrangement reactions provide powerful entries into the bicyclo[3.2.0]heptane core and its derivatives. These methods often involve unique bond formations and skeletal reorganizations, offering access to structures that may be challenging to synthesize via other routes.
Epoxynitrile Cyclization (Stork Reaction) for Bicyclic Formation
The Stork epoxynitrile cyclization is a valuable method for the construction of functionalized cyclobutane rings, a key component of the bicyclo[3.2.0]heptane system. acs.orgacs.org This reaction involves the intramolecular cyclization of an epoxy nitrile, typically initiated by a base, to form a four-membered ring bearing a cyano and a hydroxyl group. acs.org The strategic placement of the epoxide and nitrile functionalities within a cyclopentane (B165970) precursor allows for the direct formation of the fused bicyclic skeleton. acs.org
This approach has been successfully applied in the synthesis of natural products containing the bicyclo[3.2.0]heptane core, such as humilisin E. jyu.finih.gov In this context, the cyclization proceeds via a magnesium alkoxide intermediate, which facilitates the ring-closing step. acs.org A significant challenge in this methodology can be controlling the stereochemistry of the epoxide precursor, as this directly influences the stereochemical outcome of the final bicyclic product. acs.orgacs.org Despite potential stereocontrol issues, the Stork epoxynitrile cyclization remains a powerful tool for accessing sterically congested bicyclo[3.2.0]heptane systems. chemrxiv.org
Wolff Rearrangement for Ring Contraction and Functionalization
The Wolff rearrangement is a classic yet highly effective reaction for achieving ring contraction, providing a versatile route to strained ring systems like the cyclobutane moiety within bicyclo[3.2.0]heptanes. wikipedia.org The reaction involves the conversion of an α-diazo ketone into a ketene (B1206846) through the extrusion of dinitrogen and a 1,2-rearrangement. wikipedia.org When the α-diazo ketone is part of a larger ring, this rearrangement results in a one-carbon ring contraction. wikipedia.org
In the context of bicyclo[3.2.0]heptane synthesis, one can envision starting with a bicyclo[3.3.0]octane precursor. Conversion of a ketone at an appropriate position to its corresponding α-diazo ketone, followed by induction of the Wolff rearrangement (photochemically, thermally, or with a metal catalyst like silver(I) oxide), would lead to the desired bicyclo[3.2.0]heptane skeleton. acs.orgwikipedia.org The resulting ketene intermediate is highly reactive and can be trapped with various nucleophiles (e.g., water, alcohols, amines) to install a range of functional groups, such as carboxylic acids, esters, or amides, onto the newly formed cyclobutane ring. wikipedia.org This strategy has been successfully employed as a more stereoselective alternative to other methods in the synthesis of the functionalized bicyclo[3.2.0]heptane core of humilisin E. acs.orgnih.gov
Multicomponent Cascade Reactions for Heterobicyclic Scaffolds
Multicomponent cascade reactions (MCRs) offer a highly efficient and atom-economical approach to constructing complex molecular architectures, including heterobicyclic scaffolds related to the bicyclo[3.2.0]heptane framework. acs.orgresearchgate.net These reactions involve the combination of three or more starting materials in a single pot, where a sequence of reactions occurs to generate the final product with high bond-forming efficiency. nih.gov
A notable example is a three-component triple cascade reaction that proceeds through a sequential iminium-enamine-iminium activation pathway. acs.org This process, initiated by a hetero-Michael addition to an α,β-unsaturated aldehyde, affords [3.2.0]heterobicycles with high diastereoselectivity. acs.orgnih.gov The specific structures of the reactants, such as the nature of the secondary amine and the (E)-4-heterocrotonate, can influence the rate and diastereoselectivity of the reaction. nih.gov This methodology allows for the rapid assembly of oxa- and azabicyclo[3.2.0]heptane derivatives, which are important pharmacophores. acs.orgresearchgate.net Furthermore, the enantiomers of the major diastereoisomer can often be separated through enzymatic kinetic resolution, providing access to enantiopure compounds. nih.gov
Table 4: Mentioned Compound Names
| Compound Name |
|---|
| rac-(1R,5R)-bicyclo[3.2.0]heptan-2-amine |
| humilisin E |
| α-diazo ketone |
| (E)-4-heterocrotonate |
| α,β-unsaturated aldehyde |
| silver(I) oxide |
| trifluoroethyl acrylate |
| vinyl ether |
| silyl dienol ether |
| bicyclobutane ketone |
| phosphoramidite |
| PtCl₂ |
| Al(OTf)₃ |
| Pd(OAc)₂ |
Dearomatization Strategies for Azabicyclo[3.2.0]heptane Motifs
Dearomatization reactions have emerged as a powerful tool for the synthesis of complex, three-dimensional molecules from simple, flat aromatic precursors. researchgate.net These strategies offer novel retrosynthetic disconnections for creating fused and spiro polycyclic systems with increased saturation and stereochemical complexity. researchgate.net The disruption of aromaticity is energetically demanding, often requiring harsh reaction conditions. However, recent advancements in photochemistry have provided milder and more efficient pathways. researchgate.net
Visible-light-induced dearomatizing photocycloaddition reactions, proceeding through an energy transfer mechanism, have shown great potential in constructing azabicyclo[3.2.0]heptane scaffolds. researchgate.net For instance, the intermolecular [2+2] cycloaddition of N-substituted maleimides with a variety of alkenes can be achieved under mild conditions using visible light, yielding functionalized azabicyclo[3.2.0]heptanes with good chemo-, regio-, and diastereoselectivity. researchgate.net This method has proven to be robust and scalable. researchgate.net Additionally, a dearomatization strategy for building 2-azabicyclo[3.2.0]heptane motifs from nitroarenes has been reported. rsc.orgnih.govrsc.orgresearchgate.net
Enantioselective and Diastereoselective Synthesis of the Bicyclo[3.2.0]heptan-2-amine Skeleton
The biological activity of bicyclo[3.2.0]heptan-2-amine derivatives is often dependent on their stereochemistry. Consequently, the development of enantioselective and diastereoselective synthetic methods is of paramount importance.
Chiral auxiliaries have proven effective in controlling the stereoselectivity of photo-induced radical addition reactions. nih.gov In the context of bicyclo[3.2.0]heptane synthesis, chiral oxazolidinones attached to bis-enone substrates have been utilized to produce enantioenriched bicyclo[3.2.0]heptane derivatives through an organophotoredox-catalyzed radical anion [2+2] photocycloaddition. nih.govmdpi.com This approach demonstrates the successful merger of chiral auxiliaries with organophotoredox catalysis to dictate stereochemical outcomes. nih.govmdpi.com
Palladium catalysis, enabled by specific chiral ligands, has also been a fruitful strategy. The use of mono-N-protected amino acid (MPAA) and pyridone-amine ligands in palladium-catalyzed C–H activation and C–C cleavage reactions of bicyclo[1.1.1]pentane carboxylic acids allows for the diastereoselective synthesis of either all-syn arylated or non-arylated bicyclo[3.2.0]heptane lactones. rsc.orgnih.govrsc.org These lactones serve as versatile precursors for various bicyclo[3.2.0]heptane scaffolds, including azabicyclo[3.2.0]heptanes. nih.govrsc.org
| Ligand Class | Catalyst System | Reaction Type | Product | Stereoselectivity |
| Chiral Oxazolidinones | Eosin Y, LiBr, Visible Light | Anion Radical [2+2] Photocycloaddition | Enantioenriched Bicyclo[3.2.0]heptanes | High |
| Mono-N-protected Amino Acids (MPAA) | Palladium | C–H Activation / C–C Cleavage | All-syn Arylated Bicyclo[3.2.0]heptane Lactones | Diastereoselective |
| Pyridone-amine | Palladium | C–H Activation / C–C Cleavage | Non-arylated Bicyclo[3.2.0]heptane Lactones | Diastereoselective |
The inherent stereochemistry of a substrate can be leveraged to control the diastereoselectivity of cycloaddition reactions. A notable example is the photochemical [2+2] cycloaddition, which is a key step in a concise synthesis of both enantiomers of 2-aminobicyclo[3.2.0]heptane-2,7-dicarboxylic acid. researchgate.net This strategy creates the core bicyclic structure early in the synthetic sequence. researchgate.net
In another instance, the synthesis of enantiomerically pure azabicyclo[3.2.0]heptanes has been achieved with high diastereoselectivity via a [2+2]-photocyclization of a 3-cinnamyl-4-vinyloxazolidinone. taltech.ee Fixing the conformational freedom of the precursor was crucial to achieving this high level of stereocontrol. taltech.ee
Resolution of racemic mixtures remains a valuable technique for obtaining enantiomerically pure compounds. For the bicyclo[3.2.0]heptan-2-amine skeleton, classical resolution using chiral resolving agents and enzymatic methods have been employed.
A concise synthesis of 2-aminobicyclo[3.2.0]heptane-2,7-dicarboxylic acid features an efficient resolution procedure using a chiral oxazolidinone. researchgate.net This approach allows for the easy separation of diastereomers. researchgate.net Similarly, racemic cis-7-aminobicyclo[3.2.0]hept-2-en-6-ol has been resolved using L-aspartic acid to access the desired enantiomer with high enantiomeric excess. arkat-usa.org
Lipases have also been utilized for the enantioselective hydrolysis of esters derived from bicyclo[3.2.0]hept-2-en-6-ols, providing another avenue for obtaining enantiomerically enriched materials. rsc.org
| Racemic Compound | Resolution Method | Chiral Agent/Enzyme | Outcome |
| 2-aminobicyclo[3.2.0]heptane-2,7-dicarboxylic acid derivative | Diastereomeric Salt Formation | Chiral Oxazolidinone | Separation of enantiomers |
| cis-7-aminobicyclo[3.2.0]hept-2-en-6-ol | Diastereomeric Salt Formation | L-Aspartic Acid | Isolation of (-)-enantiomer (98% ee) |
| bicyclo[3.2.0]hept-2-en-6-ol esters | Enantioselective Hydrolysis | Porcine Pancreatic Lipase (B570770), Fungal Lipases | Enantiomerically enriched alcohols and esters |
Enzymes, particularly lipases, are powerful catalysts for the asymmetric synthesis of chiral molecules. unipd.it In the context of bicyclo[3.2.0]heptane derivatives, enzymatic kinetic resolution has proven to be an effective method for separating enantiomers. taltech.ee For example, immobilized lipase B from Candida antarctica has been used for the kinetic resolution of 3-aza- and 3-oxa-bicyclo[3.2.0]heptanes with high selectivity. taltech.ee Lipase-catalyzed acylation of racemic amines is a highly enantioselective process, allowing for the isolation of both the acylated product and the remaining amine enantiomer in enriched form. unipd.it
Beyond enzymatic methods, metal-catalyzed asymmetric reactions have also been developed. Gold-catalyzed enantioselective [2+2]-cyclization of allenenes has been shown to produce bicyclo[3.2.0]heptanes with high enantioselectivities. taltech.ee Similarly, iridium-catalyzed asymmetric allylic amination can introduce chirality early in the synthesis, which is then carried through to the final azabicyclo[3.2.0]heptane product after a subsequent PtCl2-catalyzed cyclization. taltech.ee
Iii. Reaction Mechanisms and Reactivity Studies of the Bicyclo 3.2.0 Heptan 2 Amine Framework
Mechanistic Investigations of [2+2] Cycloaddition Pathways
The construction of the bicyclo[3.2.0]heptane skeleton is most commonly achieved through intramolecular [2+2] cycloaddition reactions. These reactions can be initiated by photochemical, thermal, or metal-catalyzed methods, each proceeding through distinct mechanistic pathways.
Photochemical [2+2] cycloadditions are a primary method for forming the bicyclo[3.2.0]heptane core. nih.gov While concerted [π2s + π2s] cycloadditions are symmetry-allowed under photochemical conditions, they often occur on the triplet energy surface through a stepwise radical addition and recombination process. For instance, the irradiation of 2-cyclopentenone with cyclopentene (B43876) yields a bicyclo[3.2.0]heptane product photochemically, but not thermally. smolecule.com The reaction proceeds by exciting the molecule to a singlet state, which then undergoes intersystem crossing to a triplet state. Homolytic cleavage of the double bonds forms a diradical intermediate that subsequently cyclizes to form the cyclobutane (B1203170) ring.
Transition metal catalysis offers an alternative pathway under milder conditions. Copper-catalyzed intramolecular [2+2] cycloadditions of dienes under visible light have been shown to produce bicyclo[3.2.0]heptanes in high yields and diastereoselectivity. rsc.orgrsc.org The mechanism is proposed to involve the formation of a diradical intermediate which undergoes radical-radical recombination to form the final product. rsc.org Similarly, organophotoredox catalysis using mediators like Eosin Y under visible light can promote an anion radical [2+2] photocycloaddition. researchgate.net Experimental and computational studies of this method confirm that the reaction proceeds via a syn-closure pathway, which is energetically more favorable than the anti-closure pathway, leading to the formation of cis-fused products. researchgate.net This process involves the formation of a bicyclic radical anion, which is then oxidized to the neutral bicyclo[3.2.0]heptane product. researchgate.net Ketenes are also effective substrates for thermal [2+2] cycloadditions with alkenes like cyclopentene to form bicyclo[3.2.0]heptan-6-ones. researchgate.net
| Method | Catalyst/Conditions | Key Intermediate | Stereochemical Outcome | Reference |
|---|---|---|---|---|
| Photochemical Cycloaddition | UV Irradiation (e.g., 254 nm) | Diradical species (Triplet state) | Often stereoconvergent | |
| Copper-Catalyzed Photocycloaddition | Cu/BINAP complex, Visible Light | Diradical species | High diastereoselectivity (>20:1 dr) | rsc.org |
| Organophotoredox-Catalyzed Cycloaddition | Eosin Y, Visible Light, LiBr | Bicyclic radical anion | Follows syn-closure pathway, forms cis-anti products | researchgate.net |
| Thermal Cycloaddition | Heat | Stepwise (for ketenes) | Dependent on substrate | researchgate.net |
Ring-Opening and Ring-Expansion Reactions of the Bicyclo[3.2.0]heptane System
The significant ring strain inherent in the cyclobutane portion of the bicyclo[3.2.0]heptane framework is a driving force for a variety of ring-opening and ring-expansion reactions, providing pathways to more stable or synthetically useful structures.
The strained carbon-carbon bonds of the cyclobutane ring are susceptible to cleavage under mechanical, photochemical, or chemical induction. A notable example is the mechanochemical activation of a bicyclo[3.2.0]heptane (BCH) mechanophore embedded in a polymer chain. rsc.orgresearchgate.net When subjected to force, such as from pulsed ultrasound, the BCH unit undergoes a formal retro [2+2] cycloaddition, cleaving the cyclobutane ring to generate reactive bis-enones. rsc.orgresearchgate.net This non-scissile ring-opening event leads to a significant local elongation of the polymer chain. rsc.org Studies suggest this mechanochemical cycloreversion is not a concerted process but proceeds through a 1,4-diradical intermediate. smolecule.com
Photochemical methods also provide a route for C-C bond cleavage. Bicyclo[3.2.0]heptan-2-one derivatives can undergo a Norrish Type I cleavage upon irradiation. This process involves the homolytic cleavage of one of the C-C bonds adjacent to the carbonyl group, specifically the C1-C2 bond, to form a diradical intermediate, which can then rearrange to form cyclobutenyl aldehydes. nih.gov
The bicyclo[3.2.0]heptane and bicyclo[2.2.1]heptane (norbornane) frameworks are isomeric structures that can be interconverted through skeletal rearrangements. These transformations are often catalyzed by acid and proceed through carbocationic intermediates. The rearrangement of a bicyclo[3.2.0]heptyl cation can occur via a Wagner-Meerwein shift, a type of rsc.orgresearchgate.net-alkyl shift, which alleviates ring strain and leads to the more stable norbornane (B1196662) skeleton.
While direct rearrangement of the parent amine is not extensively detailed, studies on related systems confirm the feasibility of this transformation. For example, computational studies have mapped the potential energy surface for the rearrangement of norbornene to bicyclo[3.2.0]hept-2-ene via a rsc.orgresearchgate.net-sigmatropic shift. Conversely, norbornene derivatives have been shown to rearrange into bicyclo[3.2.0]heptene systems in the presence of titanocene (B72419) alkylidene complexes, further establishing the mechanistic link between the two bicyclic frameworks. acs.org
The opening of the cyclobutane ring is a key transformation, as discussed in the context of strain-release C-C bond cleavage (Section 3.2.1). This reactivity can be harnessed to produce functionalized cyclopentane (B165970) derivatives. rsc.org
A common strategy for ring expansion and subsequent opening involves the Baeyer-Villiger oxidation of bicyclo[3.2.0]heptan-6-one derivatives. This reaction inserts an oxygen atom adjacent to the carbonyl group, forming two possible regioisomeric lactones (oxabicyclo[3.3.0]octanones). rsc.orgnih.gov This transformation can be achieved with chemical reagents or with high enantioselectivity using microbial biocatalysts like Acinetobacter calcoaceticus. nih.gov
Once formed, these bicyclic lactones can undergo further ring-opening reactions. For instance, treatment of a bicyclo[3.2.0]heptane lactone with the Lewis acid boron tribromide (BBr₃) can cleave the cyclobutane ring to produce a functionalized γ-lactone. Alternatively, the γ-lactone ring itself can be opened under hydrolysis and substitution conditions to yield trisubstituted cyclobutane derivatives.
| Reaction Type | Substrate | Conditions/Reagents | Product(s) | Mechanism/Notes | Reference |
|---|---|---|---|---|---|
| Mechanochemical C-C Cleavage | Bicyclo[3.2.0]heptane mechanophore | Ultrasound (Mechanical Force) | Bis-enones | Formal retro [2+2] via 1,4-diradical intermediate | smolecule.comrsc.org |
| Photochemical C-C Cleavage | Bicyclo[3.2.0]heptan-2-one | UV Irradiation | Cyclobutenyl aldehydes | Norrish Type I cleavage | nih.gov |
| Rearrangement | Bicyclo[3.2.0]heptene | Acid Catalysis | Norbornane derivatives | Via carbocation and Wagner-Meerwein shift | |
| Baeyer-Villiger Oxidation | Bicyclo[3.2.0]heptan-6-one | Peracids or Biocatalysts (e.g., A. calcoaceticus) | Bicyclic lactones | Ring expansion by oxygen insertion | rsc.orgnih.gov |
| Lactone Ring Opening | Bicyclo[3.2.0]heptane lactone | BBr₃ | Functionalized γ-lactone | Cleavage of the cyclobutane portion |
Functional Group Transformations and Reactivity Profiles
The functional groups appended to the bicyclo[3.2.0]heptane framework, such as the amine at the C-2 position, can undergo a variety of transformations. The reactivity is influenced by the rigid, strained nature of the bicyclic core.
Reduction: The reduction of carbonyl groups on the bicyclo[3.2.0]heptane skeleton is a well-studied transformation. The bioreduction of (rac)-bicyclo[3.2.0]hept-2-en-6-one using whole-cell preparations of fungi and yeasts, such as Mortierella ramanniana or Baker's yeast (Saccharomyces cerevisiae), has been shown to be a highly effective method for producing enantiomerically enriched alcohols. These enzymatic reductions are often highly stereoselective, yielding specific endo- or exo-alcohol diastereomers with high optical purity. For example, Mortierella ramanniana selectively reduces the ketone to the 6-endo-alcohol. Dehydrogenase enzymes, such as horse liver alcohol dehydrogenase (HLADH), have also been employed for the kinetic resolution of these ketones, providing access to both chiral alcohols and the unreacted, enantiomerically enriched ketone.
Oxidation: While specific studies on the direct oxidation of the amino group in bicyclo[3.2.0]heptan-2-amine are not extensively detailed, the general reactivity of related functional groups on this scaffold has been explored. Hydroxyl groups on the bicyclo[3.2.0]heptane ring can be oxidized to the corresponding ketones or aldehydes using standard oxidizing agents like potassium permanganate (B83412) or chromium trioxide. rsc.org The oxidation of secondary alcohols formed from the reduction of bicyclo[3.2.0]heptenones back to the ketone is also a feasible transformation, for instance, using Collins conditions.
Nucleophilic Substitution: The rigid structure of the bicyclo[3.2.0]heptane framework can impact the facility of nucleophilic substitution reactions. Studies on related systems have shown that nucleophilic substitution at positions on the ring can be challenging due to steric hindrance. nih.gov For example, attempts at nucleophilic substitution on a mesylate derivative of a 2,6-dioxobicyclo[3.2.0]heptane system were met with low reactivity, attributed to the rigid structure. nih.gov More successful approaches have involved epoxide ring-opening reactions, where a nucleophile such as sodium azide (B81097) attacks the less hindered carbon of the oxirane ring to introduce a new functional group, which can then be converted to an amine. nih.gov The amino and hydroxyl groups on substituted bicyclo[3.2.0]heptanes are generally expected to participate in substitution reactions, allowing for the formation of various derivatives. rsc.org
Diels-Alder Reactivity of Bicyclic Ketones
The construction of the bicyclo[3.2.0]heptane skeleton is most commonly achieved through [2+2] photocycloaddition reactions rather than the [4+2] Diels-Alder cycloaddition. libretexts.org However, the Diels-Alder reaction plays a strategic role in synthesizing precursors or as a subsequent reaction of the formed bicyclic system. acs.org A typical strategy involves the [4+2] cycloaddition of a diene, such as cyclopentadiene, with a dienophile to create a bicyclo[2.2.1]heptene system, which can then be chemically rearranged to the target bicyclo[3.2.0]heptane structure.
Furthermore, bicyclo[3.2.0]heptane derivatives themselves can participate in cycloaddition reactions. For instance, phototropone, a bicyclo[3.2.0]hepta-2,6-dien-7-one, undergoes an inverse-electron-demand Diels-Alder cycloaddition with tetraphenylcyclopentadienone. acs.org It can also react with other dienes, like the Danishefsky diene, allowing for the construction of more complex tricyclic frameworks. acs.org In some cases, Diels-Alder type additions have been observed as side reactions during the metallation and carboxylation of acyclic dienes, leading to cyclic dimeric products instead of the expected linear acid. researchgate.net These examples highlight the utility of the Diels-Alder reaction as a powerful tool for accessing diverse and complex molecular architectures based on the bicyclo[3.2.0]heptane core. acs.org
| Reaction Type | Reactants | Intermediate/Product | Relevance to Bicyclo[3.2.0]heptane |
|---|---|---|---|
| Precursor Synthesis | Cyclopentadiene + Dienophile | Bicyclo[2.2.1]heptene derivative | Intermediate is rearranged to the bicyclo[3.2.0]heptane core. |
| Inverse-Electron-Demand Diels-Alder | Phototropone + Tetraphenylcyclopentadienone | Tricyclic cycloadduct | Demonstrates the reactivity of the bicyclo[3.2.0]heptadienone system. acs.org |
| Standard Diels-Alder | Phototropone + Danishefsky Diene | Tricyclic product | Allows for further functionalization and skeletal diversification. acs.org |
Catalytic Reaction Mechanisms Involving Bicyclo[3.2.0]heptan-2-amine Derivatives
Derivatives of bicyclo[3.2.0]heptan-2-amine are pivotal in various catalytic systems, particularly in asymmetric synthesis. Their rigid bicyclic structure provides a well-defined chiral environment that can effectively control the stereochemical outcome of a reaction. These compounds are frequently employed in amine catalysis, often in cooperative systems with transition metals, where they play a crucial role in activating substrates and guiding the formation of specific stereoisomers.
The combination of amine organocatalysis and transition metal catalysis has emerged as a powerful strategy for novel chemical transformations. nih.govresearchgate.net In this dual catalytic system, a chiral amine, such as a derivative of bicyclo[3.2.0]heptan-2-amine, activates a carbonyl compound (an aldehyde or ketone) by forming a nucleophilic enamine intermediate. nih.gov Concurrently, a transition metal catalyst, typically palladium, activates another substrate to generate a reactive electrophilic species, for example, a π-allyl-metal complex. nih.govresearchgate.net
The subsequent reaction between the nucleophilic enamine and the electrophilic organometallic intermediate allows for the enantioselective formation of new carbon-carbon bonds. nih.gov This cooperative approach, termed combined enamine and metal catalysis, enables a wide range of transformations, including carbocyclization reactions. nih.govrsc.org The mechanism of these palladium and amine co-catalyzed reactions has been investigated through experimental studies and density functional theory (DFT) calculations. nih.gov
| Catalytic Component | Role | Example Intermediate |
|---|---|---|
| Chiral Amine Catalyst | Activates carbonyl substrate | Nucleophilic Enamine nih.gov |
| Transition Metal Catalyst (e.g., Pd) | Activates second substrate (e.g., allylic compound) | Electrophilic π-allyl-Pd Complex researchgate.net |
| Co-Catalytic System | Facilitates reaction between the two activated species | Stereoselective C-C bond formation |
The stereoselectivity observed in reactions catalyzed by chiral amines is determined by the energetic differences between diastereomeric transition states. acs.org Understanding the geometry and energetics of these transition states is crucial for rationalizing and predicting the stereochemical outcome of a reaction. researchgate.net Computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for elucidating these stereodetermining transition states. acs.orgmdpi.com
In amine-catalyzed reactions involving enamine intermediates, such as aldol (B89426) or Michael additions, the reaction proceeds through highly organized, chair-like or half-chair transition states. researchgate.netacs.orgresearchgate.net The facial selectivity of the enamine's attack on the electrophile is dictated by the steric and electronic properties of the chiral amine scaffold. researchgate.net The bicyclo[3.2.0]heptane framework provides a rigid conformation that minimizes non-productive orientations. Non-covalent interactions, such as hydrogen bonding, between the catalyst, substrates, and any additives within the transition state assembly play a critical role in stabilizing the favored transition state over its diastereomer, leading to high levels of stereocontrol. acs.orgyoutube.com For instance, DFT calculations on the [2+2] photocycloaddition to form bicyclo[3.2.0]heptanes have confirmed that a syn-closure pathway is energetically favored, leading to the observed cis-anti products. mdpi.com
| Transition State Model | Key Stabilizing Factors | Predicted Stereochemical Outcome | Supporting Evidence |
|---|---|---|---|
| Half-Chair Conformation | Minimization of 1,3-diaxial interactions | Predicts syn/anti selectivity in aldol-type reactions. researchgate.net | DFT Calculations acs.orgresearchgate.net |
| Syn-Closure Pathway | Favorable orbital overlap during cycloaddition | Formation of cis-fused cyclobutane rings. mdpi.com | DFT and X-ray Analysis mdpi.comresearchgate.net |
| Non-Covalent Interactions | Hydrogen bonding, π-stacking | Enhanced facial discrimination and enantioselectivity. acs.orgyoutube.com | Computational Modeling acs.org |
In many catalytic cycles involving transition metals like palladium, where an amine derivative may act as a ligand, the elementary steps of proton abstraction and reductive elimination are crucial for catalyst turnover and product formation. acs.orgnumberanalytics.com
Proton Abstraction: While the amine itself is a base, in the context of a catalytic cycle such as a Buchwald-Hartwig amination, the amine first coordinates to the palladium(II) center. youtube.com A strong external base is then typically required to deprotonate the coordinated amine, forming a palladium-amido complex. youtube.com DFT studies have shown that for related palladium-catalyzed arylations, a ligand (such as a carbonate or the amine itself) can be directly involved in the proton abstraction step, which is often a key part of the C-H activation or C-N bond-forming sequence. acs.org
| Catalytic Step | Description | Change in Metal Center | Key Requirement |
|---|---|---|---|
| Proton Abstraction | Removal of a proton from the N-H bond of the coordinated amine ligand. youtube.com | Formation of a metal-amido (M-NR₂) species. | Presence of a suitable base. acs.org |
| Reductive Elimination | Coupling of two ligands from the metal to form the final product. numberanalytics.com | Oxidation state decreases by two (e.g., Pd(II) → Pd(0)). wikipedia.org | Eliminating ligands must be in a cis-orientation. libretexts.org |
V. Theoretical and Computational Chemistry Approaches to Bicyclo 3.2.0 Heptane Systems
Quantum Chemical Calculations (e.g., DFT, TD-DFT) for Reaction Pathway Analysis
Quantum chemical calculations, particularly Density Functional Theory (DFT), are pivotal in elucidating the complex reaction pathways involved in the synthesis and transformation of bicyclo[3.2.0]heptane derivatives. These methods are frequently used to map out potential energy surfaces, identify transition states, and calculate activation energies, thereby providing a step-by-step understanding of reaction mechanisms.
A prominent application of DFT in this area is the study of [2+2] photocycloaddition reactions, a common method for constructing the bicyclo[3.2.0]heptane core. mdpi.com For instance, in the organophotoredox-catalyzed stereoselective synthesis of bicyclo[3.2.0]heptanes from aryl bis-enone derivatives, DFT calculations have been instrumental. mdpi.com Computational analysis of this reaction has shown that it proceeds via a radical anion intermediate, followed by two sequential intramolecular radical attacks to form the five- and four-membered rings. researchgate.net
DFT calculations (specifically using the uM06-2X functional) have elucidated the Gibbs free energy profile for the ring-closure steps, revealing that the transition states leading to the experimentally observed cis-anti products are the lowest in energy. mdpi.com This agreement between theoretical prediction and experimental outcome validates the proposed reaction mechanism. mdpi.com Similarly, in the gold(I)-catalyzed cycloisomerization of 1,6-enynes to produce bicyclo[3.2.0]hept-6-en-2-ones, DFT computations revealed the most probable pathway to be a stepwise 6-endo-dig cyclization followed by a skeletal rearrangement. acs.org Time-dependent DFT (TD-DFT) is another powerful tool, used for studying electronically excited states, which is particularly relevant for analyzing photocycloaddition processes and predicting their feasibility and outcomes. researchgate.net
| Transition State | Description | Calculated ΔG (kcal/mol) |
|---|---|---|
| TS2(Ga→Haa) | Formation of cis-anti product | +4.0 |
| TS2(Ga→Hba) | Formation of cis-anti product | +6.4 |
Data from a DFT study on the organophotoredox-catalyzed synthesis of bicyclo[3.2.0]heptanes, showing the relative energies of transition states leading to the favored product. mdpi.com The energies are relative to the preceding intermediate (Ga).
Molecular Mechanics and Dynamics Simulations
Molecular mechanics (MM) and molecular dynamics (MD) simulations are essential for exploring the conformational flexibility and dynamic behavior of bicyclo[3.2.0]heptane systems. Unlike quantum methods, which are computationally intensive, MM and MD allow for the simulation of larger systems over longer timescales, providing insights into molecular motion, solvent effects, and the stability of different conformers.
For the bicyclo[3.2.0]heptane core, in silico models have been used to study its intrinsic conformational preferences. nih.gov These studies have shown that the bicyclo[3.2.0]heptane core strongly favors a boat-like conformation, a property that is largely unaffected by various substitution patterns. nih.gov This inherent structural rigidity is a key feature that can be exploited in the design of conformationally locked molecules, where specific spatial arrangements of functional groups are desired for biological activity.
While specific MD simulations on rac-(1R,5R)-bicyclo[3.2.0]heptan-2-amine are not extensively documented in the literature, the techniques are broadly applicable. For example, MD simulations are widely used to generate features for amino acids, such as backbone dihedral angle (ϕ, ψ) distributions and electrostatic potentials, which can then be used in machine learning models to predict the structural ensembles of peptides. nih.gov A similar approach could be applied to understand the conformational preferences and intermolecular interactions of bicyclo[3.2.0]heptane-based amines in different environments.
Prediction of Stereoselectivity and Regioselectivity
One of the most powerful applications of computational chemistry is the prediction and rationalization of stereoselectivity and regioselectivity in chemical reactions. For the synthesis of complex molecules like substituted bicyclo[3.2.0]heptanes, which can have multiple stereocenters, understanding the factors that control the formation of a specific isomer is crucial.
In the context of the organophotoredox-catalyzed [2+2] photocycloaddition, DFT calculations have successfully explained the preferential formation of cis-anti diastereoisomers. mdpi.com By calculating the energies of all possible transition states, researchers can identify the lowest energy pathways that lead to the major products observed experimentally. mdpi.com These calculations often reveal that subtle steric and electronic interactions between the substrate, catalyst, and any chiral auxiliaries are responsible for the high degree of stereocontrol. The alignment between these theoretical predictions and experimental results provides strong support for the proposed mechanisms and can guide efforts to further improve selectivity. mdpi.com
The principles of using computational models to predict stereochemical outcomes are general. For instance, in asymmetric aza-Henry reactions catalyzed by chiral acids, DFT has been used to model the transition states, revealing that specific hydrogen bond interactions between the catalyst and substrates are responsible for the observed enantioselectivity and diastereoselectivity. nih.gov This type of modeling is directly applicable to understanding and predicting the outcomes of potential asymmetric syntheses or reactions involving this compound.
Studies of Strain Energy and Thermodynamic Considerations in Bicyclic Rings
The bicyclo[3.2.0]heptane system is characterized by significant ring strain due to the fusion of five- and four-membered rings, which forces deviations from ideal bond angles. Computational methods provide a direct way to quantify this strain energy and other thermodynamic properties.
A direct computational method using group equivalents at high levels of electronic structure theory (such as W1BD, G-4, and M06-2X) has been developed to calculate hydrocarbon strain energies. swarthmore.edu This approach avoids the need for experimental enthalpies of formation and provides a conceptually more direct measure of strain. Using this method, the strain energy of the parent bicyclo[3.2.0]heptane has been calculated, offering a quantitative measure of its inherent instability relative to an unstrained acyclic analogue. swarthmore.edu The significant strain energy of the cyclobutane (B1203170) portion of the molecule is a key driver of its chemical reactivity, particularly in reactions involving ring cleavage or rearrangement.
| Computational Method | Calculated Strain Energy (kcal/mol) |
|---|---|
| W1BD | 30.5 |
| G-4 | 31.1 |
| CBS-APNO | 30.2 |
| CBS-QB3 | 30.6 |
| M062X/6-31+G(2df,p) | 31.6 |
Data from a computational study using a group equivalent procedure. swarthmore.edu The values represent the calculated strain energy as enthalpies at 0 K.
Thermodynamic data for isomers can also be computed. For example, methods like the Joback method can be used to estimate properties such as the standard Gibbs free energy of formation and enthalpy of formation for different stereoisomers, such as trans-bicyclo[3.2.0]heptane. chemeo.com
Analysis of Electronic Structure and Reactivity Descriptors
Understanding the electronic structure of a molecule is fundamental to predicting its reactivity. Computational chemistry offers a suite of tools to analyze electron distribution, molecular orbitals, and various reactivity descriptors. For bicyclo[3.2.0]heptane systems, these analyses can pinpoint the most reactive sites and predict how the molecule will interact with electrophiles, nucleophiles, or radicals.
Methods like Natural Bond Orbital (NBO) analysis can be used to study charge distribution and orbital interactions within the molecule. The analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly insightful. The energy and shape of the HOMO indicate the molecule's ability to act as an electron donor (nucleophilicity), while the LUMO describes its capacity as an electron acceptor (electrophilicity). For a compound like this compound, the HOMO would likely be localized on the nitrogen atom's lone pair, identifying it as the primary site for electrophilic attack (e.g., protonation).
Reactivity descriptors derived from conceptual DFT, such as chemical potential, hardness, and the Fukui function, can provide a more quantitative prediction of reactivity. These descriptors help to rationalize which atoms within the molecule are most susceptible to nucleophilic or electrophilic attack, guiding synthetic planning.
Modeling of Catalyst-Substrate Interactions in Asymmetric Catalysis
Asymmetric catalysis is a cornerstone of modern organic synthesis, and computational modeling plays a crucial role in understanding how chiral catalysts achieve high levels of enantioselectivity. This involves building detailed 3D models of the catalyst-substrate complex, particularly in the transition state of the stereodetermining step.
For reactions producing bicyclo[3.2.0]heptane derivatives, computational studies have been used to model these interactions explicitly. In the palladium-catalyzed synthesis of bicyclo[3.2.0]heptane lactones, the choice of ligand is critical for the reaction outcome. nih.gov Computational modeling can be employed to understand how different ligands (e.g., mono-N-protected amino acids or pyridone-amine ligands) interact with the palladium center and the substrate to facilitate specific C-H activation and C-C cleavage steps, ultimately controlling the product formation. nih.gov
Similarly, in organocatalysis, DFT models of catalyst-substrate interactions can reveal the specific non-covalent interactions, such as hydrogen bonds, that are responsible for stereochemical control. nih.gov By analyzing the transition state structures for the formation of different stereoisomers, chemists can understand why one pathway is favored over another, leading to the rational design of more efficient and selective catalysts for transformations involving the bicyclo[3.2.0]heptane scaffold.
Vi. Applications of the Bicyclo 3.2.0 Heptan 2 Amine Scaffold in Advanced Organic Synthesis
Building Blocks for Complex Molecular Architectures
The unique topographical features of the bicyclo[3.2.0]heptane scaffold make it an attractive building block for constructing complex molecular architectures. researchgate.net Its three-dimensional structure is particularly valuable in drug discovery, where spatial arrangement of functional groups is critical for efficient binding to biological targets like proteins. nih.govrsc.org The replacement of planar aromatic rings with saturated, bridged bicyclic scaffolds such as bicyclo[3.2.0]heptane is an increasingly recognized strategy to improve the physicochemical and pharmacokinetic properties of drug candidates.
Researchers have developed methodologies to synthesize functionalized bicyclo[3.2.0]heptane derivatives that can be used as synthons in larger molecules. For instance, gram-scale synthesis of 6,6-difluorobicyclo[3.2.0]heptane-derived primary amines and carboxylic acids has been achieved, providing access to building blocks with altered electronic properties. researchgate.net Furthermore, methods like the intramolecular [2+2] photocycloaddition and palladium-catalyzed C-H activation cascades have been employed to create highly substituted bicyclo[3.2.0]heptane lactones, which serve as versatile precursors for more complex structures. nih.govrsc.orgacs.org The ability to generate diverse substitution patterns on this rigid core is crucial for exploring new areas of chemical space. nih.govrsc.org This strategic use of the scaffold allows chemists to move beyond flat, two-dimensional molecules and create sp³-rich compounds with greater potential for clinical success. nih.gov
Synthetic Intermediates in Natural Product Synthesis
The bicyclo[3.2.0]heptane skeleton is a recurring motif in a number of natural products and serves as a crucial intermediate in their total synthesis. nih.gov Its utility is prominently demonstrated in the synthesis of prostaglandins (B1171923), a class of physiologically active lipid compounds. nih.govmdpi.com Various synthetic routes leverage bicyclo[3.2.0]heptane derivatives, such as bicyclo[3.2.0]hept-3-en-6-ones and 2,3-epoxy-bicyclo[3.2.0]heptan-6-one, as key intermediates to construct the characteristic cyclopentane (B165970) ring of prostaglandins with the correct stereochemistry. nih.govresearchgate.net These intermediates allow for the controlled installation of the two side chains characteristic of the prostaglandin (B15479496) structure. researchgate.net
Beyond prostaglandins, the scaffold is a precursor to other important natural products. For example, bicyclo[3.2.0]heptanol derivatives have been synthesized as intermediates in the total synthesis of the cardioactive steroid ouabain. taltech.ee Similarly, substituted bicyclo[3.2.0]hept-3-en-6-ones are pivotal intermediates for synthesizing insect pheromones like grandisol (B1216609) and lineatin. taltech.eeresearchgate.net The versatility of this framework is further highlighted by its use in preparing analogues of prostacyclin and other cyclopentane-derived natural products. nih.govarkat-usa.org
| Natural Product/Analogue | Bicyclo[3.2.0]heptane Intermediate | Application/Significance |
| Prostaglandins (e.g., PGF2α) | Bicyclo[3.2.0]hept-3-en-6-one | Hormone-like substances with various physiological effects. mdpi.comresearchgate.net |
| Prostacyclin Analogues | 2,3-epoxy-bicyclo[3.2.0]heptan-6-one | Potent vasodilators and inhibitors of platelet aggregation. nih.gov |
| Ouabain | Bicyclo[3.2.0]heptanol derivative | A cardiac glycoside used to treat congestive heart failure. taltech.ee |
| Grandisol & Lineatin | 1,4-dimethylbicyclo[3.2.0]hept-3-en-6-one | Important insect pheromone components. researchgate.net |
| Thromboxanes & Clavulones | 7,7-dichlorobicyclo[3.2.0]heptan-6-one | Biologically active molecules structurally related to prostaglandins. nih.gov |
Design of Conformationally Restricted Amino Acid Analogues
The rigid bicyclo[3.2.0]heptane framework is an ideal template for designing conformationally constrained analogues of amino acids. By incorporating amino and carboxylic acid functionalities onto the scaffold, the spatial orientation of these groups becomes fixed, which can lead to enhanced selectivity and potency when these analogues are incorporated into peptides or used as standalone pharmacologically active agents. This approach is valuable for studying peptide-receptor interactions and for developing peptidomimetics with improved stability and bioavailability.
A key example is the synthesis of conformationally constrained β-amino acid derivatives featuring a 2-azabicyclo[3.2.0]heptane core. acs.org These molecules are prepared via an intramolecular [2+2] photocycloaddition, which diastereoselectively forms the bicyclic system. Subsequent chemical modifications allow for the creation of a variety of derivatives, including tripeptides, with precisely defined structures. acs.org
The scaffold has also been used to create conformationally "locked" analogues of the neurotransmitter γ-aminobutyric acid (GABA). nih.gov By synthesizing syn and anti 4-N-Boc-aminobicyclo[3.2.0]heptane-1-carboxylic acids, the GABA pharmacophore is embedded within the bicyclic core. nih.gov X-ray crystallography confirms that the bicyclic system adopts a stable, boat-like conformation, largely unaffected by the substitution pattern, effectively fixing the relative positions of the amino and carboxyl groups. nih.gov This structural rigidity is a desirable property in the design of molecules intended to interact with specific receptor subtypes. nih.gov
Development of Scaffolds for Chemical Library Diversification (e.g., DNA-Encoded Libraries)
In modern drug discovery, the diversification of chemical libraries is essential for identifying novel drug candidates. The bicyclo[3.2.0]heptane scaffold provides a robust core for creating libraries of structurally complex, three-dimensional molecules, moving away from the flat structures that have historically dominated screening collections. nih.govnih.gov This is particularly relevant for advanced screening platforms like DNA-Encoded Library Technology (DELT). rsc.orgrsc.org
DELT allows for the synthesis and screening of massive chemical libraries where each compound is attached to a unique DNA barcode. A significant challenge in DELT is the need for chemical reactions that are compatible with the sensitive DNA tag. nih.gov Researchers have successfully developed methods to synthesize complex bicyclo[3.2.0]heptane derivatives directly on DNA. nih.govrsc.org For instance, a visible light-mediated [2+2] cycloaddition has been used to prepare a library of structurally diverse 2-oxa-1-azaspiro(bicyclo[3.2.0])heptanes on DNA. rsc.orgrsc.org This approach enriches libraries with F(sp³)-rich scaffolds, a characteristic associated with greater clinical success for drug molecules. nih.gov
The concept of skeletal diversification, where a common molecular precursor is transformed into a variety of different scaffolds, has also been applied to generate bicyclo[3.2.0]heptane cores alongside other bicyclic systems like bicyclo[3.1.1]heptane and bicyclo[3.2.1]octane from a single tricyclic intermediate. nih.gov Such strategies are powerful tools for expanding the structural diversity of chemical libraries, providing access to novel frameworks for biological screening. nih.govunife.it
Catalytic Roles of Bicyclo[3.2.0]heptane Derivatives (e.g., Chiral Catalysts, Ligands)
Beyond its role as a structural component of a final molecule, the bicyclo[3.2.0]heptane framework can be functionalized to create chiral ligands and catalysts for asymmetric synthesis. The scaffold's rigid and well-defined stereochemistry can be transferred to a metal's coordination sphere, enabling high levels of stereocontrol in catalytic reactions.
One approach involves the stereoselective synthesis of bicyclo[3.2.0]heptane-2-endo,7-endo-diols. researchgate.net These C2-symmetric diols serve as chiral backbones for the preparation of bidentate bisphosphinite ligands. researchgate.net When complexed with rhodium, these ligands form active catalysts for the asymmetric hydrogenation of α-enamides, producing chiral amino acid derivatives with high enantioselectivity. researchgate.net
In another example, ruthenium catalysts have been used for the enantioselective [2+2] cycloaddition of ynamides with β-keto esters to produce bicyclo[3.2.0]heptane-based enamides. thieme-connect.com These products are not only valuable chiral building blocks themselves but have been further converted into highly modular diene, phosphite-alkene, and diphosphite derivatives, which were then tested as ligands for rhodium, iridium, and palladium. thieme-connect.com The development of such modular ligands based on a common chiral scaffold is a powerful strategy in catalyst design. Furthermore, the synthesis of bicyclo[3.2.0]heptane derivatives is itself often dependent on catalysis, with palladium-catalyzed reactions using specific mono-N-protected amino acid (MPAA) or pyridone-amine ligands being crucial for the diastereoselective formation of functionalized bicyclo[3.2.0]heptane lactones. nih.govrsc.org
| Ligand/Catalyst Type | Metal | Reaction Type | Application |
| Bisphosphinites | Rhodium (Rh) | Asymmetric Hydrogenation | Synthesis of chiral amino acids. researchgate.net |
| Diene, Phosphite-alkene, Diphosphite | Rhodium (Rh), Iridium (Ir), Palladium (Pd) | Various (tested) | Modular ligands for asymmetric catalysis. thieme-connect.com |
| MPAA / Pyridone-amine | Palladium (Pd) | C-H Activation / Lactonization | Diastereoselective synthesis of the bicyclo[3.2.0]heptane scaffold itself. nih.govrsc.org |
| Chiral Oxazolidinones | N/A (Organophotoredox) | [2+2] Photocycloaddition | Enantioselective synthesis of bicyclo[3.2.0]heptanes. mdpi.com |
Vii. Future Directions and Emerging Research Avenues in Bicyclo 3.2.0 Heptan 2 Amine Chemistry
Development of Novel Asymmetric Synthetic Strategies
The synthesis of enantiomerically pure bicyclo[3.2.0]heptane derivatives is crucial for their application in pharmaceuticals and as chiral ligands. researchgate.net Future research will undoubtedly focus on refining and discovering new asymmetric synthetic routes.
One promising avenue is the advancement of asymmetric [2+2] photocycloaddition reactions . While stereoselective syntheses of bicyclo[3.2.0]heptanes have been achieved using chiral oxazolidinone auxiliaries, the development of catalytic enantioselective methods remains a significant goal. mdpi.com Future work will likely involve the design of novel chiral catalysts, including transition metal complexes and organocatalysts, to induce high levels of stereocontrol in these light-mediated transformations. A key challenge will be to control the facial selectivity of the cycloaddition to afford specific diastereomers. researchgate.net
Another area of intense interest is the diastereoselective functionalization of pre-existing bicyclo[3.2.0]heptane cores . This includes the development of methods for the stereocontrolled introduction of substituents at various positions on the bicyclic framework. Palladium-catalyzed processes, for instance, have shown promise in accessing functionalized bicyclo[3.2.0]heptane lactones with high diastereoselectivity. rsc.orgrsc.orgrsc.orgnih.gov Expanding the scope of these reactions to include the amine scaffold will be a critical next step.
| Strategy | Key Features | Potential Advancements |
| Asymmetric [2+2] Photocycloaddition | Use of chiral auxiliaries to control stereochemistry. mdpi.com | Development of novel chiral catalysts (transition metal and organocatalysts) for catalytic enantioselective cycloadditions. |
| Diastereoselective Functionalization | Stereocontrolled introduction of functional groups on the bicyclic core. rsc.orgrsc.orgrsc.orgnih.gov | Expansion of palladium-catalyzed and other transition-metal-catalyzed methods for the amine scaffold. |
| Enzymatic Resolutions | Biocatalytic separation of enantiomers. nih.govresearchgate.netmdpi.com | Discovery and engineering of novel enzymes with high selectivity for bicyclo[3.2.0]heptan-2-amine derivatives. |
Exploration of New Reaction Manifolds for Functionalization
Beyond established synthetic methods, the discovery of entirely new ways to functionalize the bicyclo[3.2.0]heptane skeleton is a primary objective. This involves exploring the reactivity of the strained ring system and the amine functionality to forge novel chemical bonds.
Transition metal-catalyzed C-H activation presents a powerful tool for the direct functionalization of the bicyclic scaffold, which is rich in C(sp³)–H bonds. rsc.org Developing selective catalysts that can distinguish between the various C-H bonds in the molecule will be a significant challenge but offers a direct and atom-economical route to novel derivatives.
Furthermore, dearomatization strategies are emerging as a powerful method for constructing 2-azabicyclo[3.2.0]heptane motifs from readily available nitroarenes. rsc.orgrsc.orgnih.gov The expansion of this methodology to different aromatic precursors and the exploration of its diastereoselective variants will open up new avenues for creating diverse libraries of these compounds.
The unique strain of the bicyclo[3.2.0]heptane system can also be harnessed for ring-opening reactions , leading to the formation of functionalized cyclopentane (B165970) or cyclohexane (B81311) derivatives. Mechanochemical activation has been shown to induce a retro [2+2] cycloaddition, generating reactive bis-enones. nih.gov Investigating the controlled and selective ring-opening of bicyclo[3.2.0]heptan-2-amine derivatives could provide access to a range of novel and synthetically useful building blocks.
Integration with Flow Chemistry and Sustainable Synthesis Methodologies
The principles of green chemistry are increasingly influencing synthetic strategies. Future research on bicyclo[3.2.0]heptan-2-amine will see a greater emphasis on sustainable and efficient synthetic processes.
Flow chemistry offers significant advantages for photochemical reactions, including improved light penetration, precise temperature control, and enhanced safety. The application of flow reactors to the [2+2] photocycloaddition for the synthesis of bicyclo[3.2.0]heptanes has already demonstrated improvements in reaction efficiency and productivity. unimi.it Further development of continuous-flow processes for the synthesis and functionalization of bicyclo[3.2.0]heptan-2-amine will be a key area of focus.
The use of biocatalysis is another cornerstone of sustainable synthesis. Enzymes, such as dehydrogenases, have been employed for the reduction of bicyclo[3.2.0]hept-2-en-6-one, demonstrating the potential for enzymatic kinetic resolution to access enantiomerically enriched compounds. nih.govmdpi.com Screening for and engineering new enzymes that can act on the amine-containing scaffold will provide environmentally benign routes to chiral derivatives.
Advanced Mechanistic Probing using State-of-the-Art Analytical Techniques
A deep understanding of reaction mechanisms is paramount for the rational design of new synthetic methods and for optimizing existing ones. The application of advanced analytical techniques will be crucial in elucidating the intricate details of reactions involving bicyclo[3.2.0]heptan-2-amine.
In-situ spectroscopic techniques , such as NMR and IR spectroscopy, can provide real-time information on the formation of intermediates and the kinetics of a reaction. These techniques, combined with isotopic labeling studies, can help to validate or refute proposed mechanistic pathways. For example, deuterium (B1214612) labelling has been used to support mechanistic proposals in reactions involving bicyclo[1.1.0]butanes. researchgate.net
Computational chemistry , particularly Density Functional Theory (DFT) calculations, has become an indispensable tool for studying reaction mechanisms. mdpi.com DFT can be used to model transition states, calculate activation energies, and predict the stereochemical outcomes of reactions, providing valuable insights that complement experimental findings. unimi.it
Advanced mass spectrometry techniques, such as Collision-Induced Dissociation (CID) , can be used to probe the structure of reaction intermediates and products. The predicted collision cross-section values for rac-(1R,5R)-bicyclo[3.2.0]heptan-2-amine and its ketone precursor provide a basis for their characterization. uni.luuni.lu
Computational Design and Prediction of Novel Bicyclic Systems and their Reactivity
The synergy between computational chemistry and experimental synthesis is set to accelerate the discovery of novel bicyclic systems with tailored properties.
Quantum mechanical modeling can be used to design new bicyclic and heterocyclic alkanes and predict their reactivity and thermodynamic properties. scholarsresearchlibrary.com This allows for the in-silico screening of potential drug candidates before committing to their synthesis, saving time and resources.
Molecular dynamics simulations can provide insights into the conformational preferences of bicyclo[3.2.0]heptan-2-amine derivatives and their interactions with biological targets. This information is invaluable for the rational design of new drugs and materials.
Furthermore, machine learning and artificial intelligence are beginning to be applied to chemical synthesis, predicting reaction outcomes and suggesting optimal reaction conditions. As these technologies mature, they will likely play a significant role in the discovery and development of novel synthetic routes to complex bicyclic amines.
The continued exploration of these future directions will undoubtedly lead to a deeper understanding of the fundamental chemistry of bicyclo[3.2.0]heptan-2-amine and unlock its full potential in a wide range of scientific disciplines.
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of rac-(1R,5R)-bicyclo[3.2.0]heptan-2-amine to achieve high enantiomeric purity?
- Methodological Answer : Utilize chiral catalysts (e.g., Ru-based or Rh-complexes) to control stereochemistry during cyclopropane ring formation. Reaction conditions such as solvent polarity (e.g., THF vs. DCM) and temperature (0°C to room temperature) significantly impact selectivity. Post-synthesis purification via chiral HPLC or enzymatic resolution can further enhance enantiomeric excess (ee). Reference retrosynthetic strategies from structurally similar bicyclic amines, such as (1R,2R,4S)-7-oxabicyclo[2.2.1]heptan-2-amine, which employs AI-driven synthesis planning for one-step routes .
Q. How can stereochemical configurations of this compound be confirmed experimentally?
- Methodological Answer : Combine X-ray crystallography for absolute configuration determination with NMR spectroscopy (e.g., NOESY for spatial proton-proton interactions). Compare experimental optical rotation values with computational predictions (DFT-based polarizability calculations). For example, analogous compounds like (1S,6R)-bicyclo[4.1.0]heptan-2-amine derivatives use these techniques to validate stereochemistry .
Q. What characterization techniques are critical for assessing the purity of this compound?
- Methodological Answer :
- GC-MS : Detect volatile impurities and byproducts.
- HPLC with chiral columns : Quantify enantiomeric ratios.
- Elemental Analysis : Verify molecular formula (C₇H₁₃N).
- Thermogravimetric Analysis (TGA) : Assess thermal stability and decomposition pathways.
Reference protocols from (1R,2R,4S)-rel-bicyclo[2.2.1]heptan-2-amine studies, which emphasize purity thresholds >97% for biological assays .
Advanced Research Questions
Q. What catalytic systems are effective for enantioselective functionalization of this compound?
- Methodological Answer : Transition-metal catalysts (e.g., Pd or Ir) with chiral ligands (e.g., BINAP or PHOX) enable asymmetric C–H activation or cross-coupling. For instance, Pd(OAc)₂ with (R)-BINAP achieves >90% ee in amination reactions of similar bicyclic amines. Kinetic studies (e.g., Eyring plots) can optimize reaction rates and selectivity .
Q. How do computational models predict the reactivity of this compound in novel catalytic systems?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) map transition states and activation barriers. Molecular dynamics simulations predict solvent effects on reaction pathways. For example, AI-powered synthesis planning tools (e.g., Reaxys/Pistachio databases) have been applied to analogous bicyclo[3.1.0]hexane derivatives to predict feasible reaction routes .
Q. What strategies resolve contradictions in reported biological activity data for bicyclic amines like this compound?
- Methodological Answer :
- Dose-Response Re-evaluation : Test across multiple concentrations (e.g., 0.1–100 µM) to identify non-linear effects.
- Receptor Binding Assays : Use radioligand displacement studies (e.g., for serotonin or NMDA receptors) to clarify target specificity.
- Metabolic Stability Analysis : Assess cytochrome P450 interactions to rule out false positives from metabolite interference.
Reference studies on rac-[(1R,6S)-2-benzyl-2-azabicyclo[4.1.0]heptan-1-yl]methanol, which showed divergent receptor affinities due to stereochemical variations .
Q. How does the bicyclo[3.2.0] framework influence the compound’s interaction with biological targets compared to other bicyclic systems?
- Methodological Answer : The fused bicyclic structure imposes conformational rigidity, enhancing binding specificity. Compare with bicyclo[2.2.1]heptane derivatives (e.g., 7-oxabicyclo analogs) via molecular docking (AutoDock Vina) and free-energy perturbation (FEP) simulations. Experimental validation using SPR (Surface Plasmon Resonance) can quantify binding kinetics (e.g., kₐ, k𝒹) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
